N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-furan carboxamide derivative with a hydrochloride salt modification. Its structure features a 5-chloro-4-methyl-substituted benzothiazole core linked to a morpholinoethylamine group and a furan-2-carboxamide moiety. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S.ClH/c1-13-14(20)4-5-16-17(13)21-19(27-16)23(18(24)15-3-2-10-26-15)7-6-22-8-11-25-12-9-22;/h2-5,10H,6-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJIZCQTZQTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Methyl 3-Chloro-4-methylbenzoate
Initial steps focus on functionalizing the benzene ring precursor. Methyl 3-chloro-4-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux (84% yield). Microwave-assisted bromination at 120°C under 750 Torr pressure enhances reaction efficiency to 92% yield while reducing side-product formation.
Key Reaction Parameters:
- Solvent: Carbon tetrachloride (CCl₄)
- Catalyst: AIBN (1–5 mol%)
- Temperature: 80–120°C (conventional vs. microwave)
- Workup: Flash chromatography (EtOAc/hexane gradient)
Thiazole Ring Formation via Cyclocondensation
The brominated intermediate reacts with thiourea in ethanol under reflux to form the benzothiazole core. Ammonium chloride catalyzes the cyclization, achieving 78% yield. Substituent positioning (5-chloro, 4-methyl) is confirmed via $$^1$$H-NMR and high-resolution mass spectrometry (HRMS).
Preparation of 2-Morpholinoethylamine
Reductive Amination of Morpholine
Ethylenediamine reacts with morpholine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, yielding 2-morpholinoethylamine (65% isolated). The reaction proceeds via imine intermediate formation, with pH maintained at 6–7 using acetic acid.
Optimization Note: Excess morpholine (2.5 eq) drives the reaction to completion, while controlled addition of NaBH₃CN prevents over-reduction.
Synthesis of Furan-2-carboxamide
Activation of Furan-2-carboxylic Acid
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen atmosphere (90% conversion). Subsequent reaction with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) yields the active ester, facilitating stable storage.
Amide Coupling with HATU
The active ester couples with 2-morpholinoethylamine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). Triethylamine (TEA) neutralizes HCl byproducts, achieving 82% yield after reverse-phase HPLC purification.
Critical Parameters:
- Molar Ratio: 1:1.2 (acid:amine)
- Temperature: 0°C to room temperature
- Purification: C18 column (water/acetonitrile + 0.1% TFA)
Assembly of the Target Molecule
Alkylation of 5-Chloro-4-methylbenzo[d]thiazol-2-amine
The benzothiazole amine undergoes N-alkylation with 2-chloro-N-(2-morpholinoethyl)furan-2-carboxamide in acetonitrile using potassium carbonate (K₂CO₃) as base. Microwave irradiation at 100°C for 30 minutes enhances reaction kinetics, yielding 75% of the tertiary amine intermediate.
Hydrochloride Salt Formation
The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords analytically pure material (mp 214–216°C).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/acetonitrile gradient) confirms ≥98% purity. Residual solvents (DMF, CCl₄) are below ICH Q3C limits (<500 ppm).
Process Optimization and Scale-Up Considerations
Green Chemistry Modifications
Replacing CCl₄ with 2-methyltetrahydrofuran (2-MeTHF) in bromination steps reduces environmental impact while maintaining yield (80%). Microwave-assisted steps cut reaction times by 60%, enabling kilogram-scale production.
Stability Studies
The hydrochloride salt exhibits no degradation under ICH accelerated conditions (40°C/75% RH, 6 months), confirmed by stability-indicating HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases (e.g., NaOH) or acids (e.g., HCl) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence highlights two structurally related compounds from Pharmacopeial Forum (2017):
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Key Features: Contains a thiazole ring, oxazolidinone, and imidazolidinedione groups. Comparison: Unlike the target compound, this molecule lacks a furan carboxamide or morpholinoethyl substituent. The oxazolidinone core is associated with antibacterial activity (e.g., linezolid analogs), suggesting divergent therapeutic applications .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Key Features: Includes a ureido-thiazole hybrid and a diphenylhexane backbone. Comparison: This compound’s extended hydrophobic regions and ureido linker contrast with the target molecule’s morpholinoethyl-furan system. Such structural differences may influence solubility, target binding, and metabolic stability .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Data
While explicit data for the target compound is absent in the provided evidence, inferences can be drawn from related benzothiazoles:
- Solubility : Hydrochloride salts typically improve aqueous solubility compared to neutral analogs (e.g., Compound 1’s carboxylate ester may exhibit pH-dependent solubility) .
- Bioavailability: The morpholinoethyl group may enhance blood-brain barrier penetration relative to Compound 2’s bulky diphenylhexane chain .
- Stability : Benzothiazole derivatives with electron-withdrawing groups (e.g., chloro) often demonstrate enhanced metabolic stability compared to unsubstituted analogs .
Q & A
Basic Research Question
- Anticancer assays :
- MTT assay : Cells (e.g., HeLa, MCF-7) treated with 1–100 µM compound for 48–72 hrs; IC₅₀ calculated via dose-response curves .
- Apoptosis studies : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
- Antimicrobial testing :
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
- Compound stability : Degradation in DMSO stock solutions. Verify stability via LC-MS before assays .
- Structural analogs : Impurities or isomeric byproducts (e.g., N-alkylation vs. O-alkylation) can skew results. Use 2D NMR (HSQC, HMBC) to confirm regiochemistry .
How can structure-activity relationship (SAR) studies optimize lead compounds?
Advanced Research Question
- Core modifications : Replace furan with thiophene (e.g., ) to enhance lipophilicity.
- Substituent effects :
- Chlorine at C5 of benzothiazole improves target binding (e.g., kinase inhibition) .
- Morpholinoethyl chain length impacts solubility; shortening reduces logP but may lower potency .
- Bioisosteres : Substitute morpholine with piperazine to alter pharmacokinetics .
What strategies improve aqueous solubility without compromising activity?
Advanced Research Question
- Prodrug design : Introduce phosphate groups at the morpholine nitrogen for pH-dependent release .
- Co-solvent systems : Use cyclodextrin complexes or PEGylation to enhance solubility in in vivo models .
- Salt forms : Compare hydrochloride with mesylate or tosylate salts for optimal dissolution profiles .
How can target engagement and binding mechanisms be validated?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) to measure real-time binding kinetics (ka/kd) .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses; validate with mutagenesis studies (e.g., alanine scanning) .
What analytical methods ensure batch-to-batch consistency and stability?
Basic Research Question
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions; monitor degradation via UPLC-MS .
- Residual solvent analysis : GC-MS to detect traces of DMF or THF (<500 ppm per ICH Q3C) .
How should researchers address inconsistent cytotoxicity data in primary vs. cancer cell lines?
Advanced Research Question
- Selectivity index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., HepG2) and non-cancerous (e.g., HEK293) cells. Low SI may indicate off-target effects .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in resistant cell lines .
What computational methods predict reactivity and degradation pathways?
Advanced Research Question
- DFT calculations : Gaussian 16 to model hydrolysis susceptibility (e.g., amide bond cleavage at pH 7.4) .
- In silico metabolism : Use ADMET Predictor™ to identify likely Phase I metabolites (e.g., morpholine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
